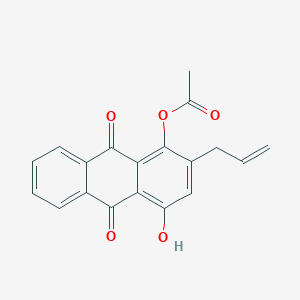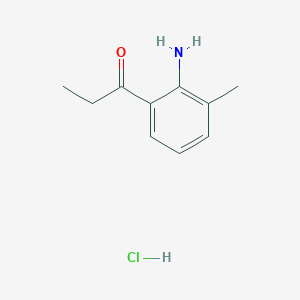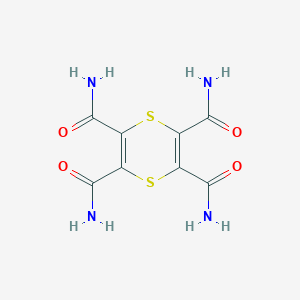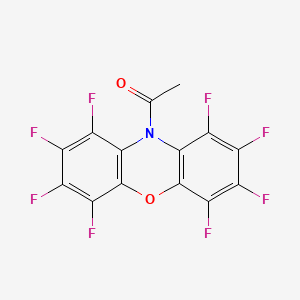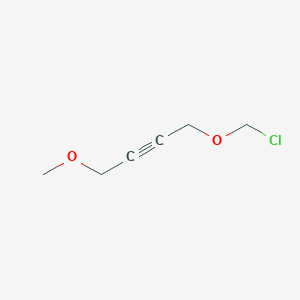![molecular formula C15H12N4O4S B14363125 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole CAS No. 91709-02-3](/img/structure/B14363125.png)
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is an organic compound with the molecular formula C13H8N4O4S. This compound is characterized by the presence of a benzimidazole core substituted with a 2-ethyl group and a 2,4-dinitrophenylsulfanyl moiety. It is a part of a class of compounds known for their diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole typically involves the reaction of 2-ethyl-1H-benzimidazole with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dinitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the dinitrophenyl group.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
- 1-[(2-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- 1-[(4-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
Comparison: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is unique due to the presence of both the 2-ethyl group and the 2,4-dinitrophenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the dinitrophenyl group enhances its reactivity and potential biological activity compared to similar compounds with only a nitrophenyl group.
Eigenschaften
CAS-Nummer |
91709-02-3 |
|---|---|
Molekularformel |
C15H12N4O4S |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)sulfanyl-2-ethylbenzimidazole |
InChI |
InChI=1S/C15H12N4O4S/c1-2-15-16-11-5-3-4-6-12(11)17(15)24-14-8-7-10(18(20)21)9-13(14)19(22)23/h3-9H,2H2,1H3 |
InChI-Schlüssel |
NKJBEIDEASLXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2N1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
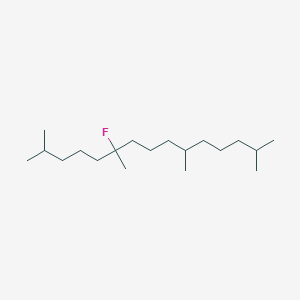

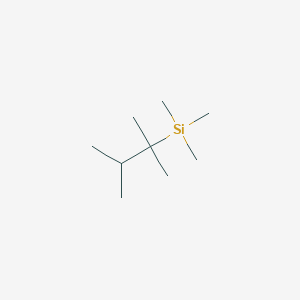
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
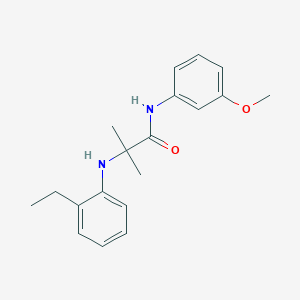
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
